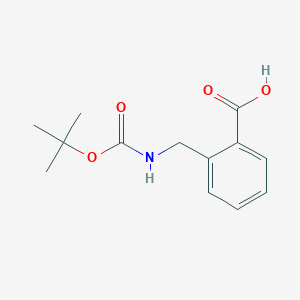

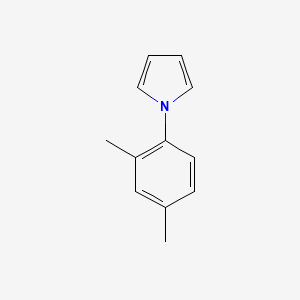

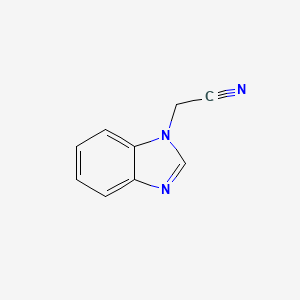

1H-benzimidazol-1-ylacetonitrile

Overview

Description

Exceptionally Easy Ring Cleavage of Benzimidazoles

The study demonstrates a three-component reaction involving benzimidazole, α,β-acetylenic γ-hydroxy nitrile, and water, which results in the cleavage of the imidazole ring. This process yields (2-{[(3E)-5-aminofuran-3(2H)-ylidene]amino}phenyl)formamide with high efficiency, showcasing a novel approach to manipulating benzimidazole structures .

Synthesis of Novel Pyrido[1,2-a]benzimidazoles

This research outlines the synthesis of a new series of pyrido[1,2-a]benzimidazoles through condensation reactions of 1H-benzimidazol-2-ylacetonitrile with various 3-substituted chromones. The study provides insights into the reaction mechanisms

Scientific Research Applications

Synthesis of Novel Compounds

- Pyrido[1,2-a]benzimidazoles Synthesis : A novel series of pyrido[1,2-a]benzimidazoles were synthesized efficiently from the condensation reactions of 1H-benzimidazol-2-ylacetonitrile with various substituted chromones, showing the versatility of this compound in creating new heterocyclic structures (Ibrahim, 2013).

- Hetarylation Reactions : 1H-benzimidazol-2-ylacetonitriles have been used in hetarylation reactions to create 2-amino-3-(benzimidazol-2-yl)pyrrolo[2,3,b]-quinoxalines, demonstrating its reactivity in creating complex heterocyclic structures (Kozynchenko et al., 1988).

Biological Activities and Applications

- DNA Topoisomerase I Inhibition : Benzimidazole derivatives, including 1H-benzimidazole derivatives, have shown activity as inhibitors of type I DNA topoisomerases. These derivatives could have potential applications in treating diseases where DNA replication control is crucial (Alpan et al., 2007).

- Antifungal Activity : Novel 1H-benzimidazol-1-yl acetates and propionates containing 1H-1,2,4-triazole moiety have demonstrated significant in vitro antifungal activities against specific fungal strains, indicating their potential in developing new antifungal agents (Zhang et al., 2012).

- Anticancer Potential : Some benzimidazole derivatives synthesized from 1H-benzimidazol-2-ylacetonitrile have been evaluated as potential anticancer agents. These compounds were designed by combining pharmacophoric moieties that are known for their anticancer activities (Elzahabi, 2011).

properties

IUPAC Name |

2-(benzimidazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOWJKLTSYXFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406077 | |

| Record name | 1H-benzimidazol-1-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazol-1-ylacetonitrile | |

CAS RN |

4414-74-8 | |

| Record name | 1H-Benzimidazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-benzimidazol-1-ylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)